tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique rigid bicyclic structure with a fused azaspiro ring system. This structural motif is prevalent in many bioactive molecules and drug candidates, making it an attractive building block for medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with isopropylamine hydrochloride and pyridoxal phosphate in a dimethyl sulfoxide (DMSO) and borate buffer solution . The reaction conditions include maintaining a pH of 9.0 and using a 10 L reactor .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amides .
Scientific Research Applications
tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl ®-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out due to its unique combination of an amino group and an oxa-azaspiro ring system. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
URMQWOYCVVKWNZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2N |
Origin of Product |
United States |
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